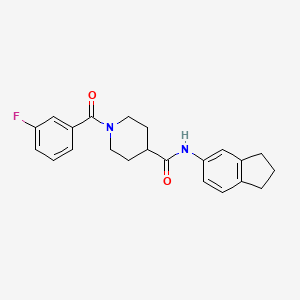![molecular formula C22H21FN2O2S B4761719 N-(2-fluorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4761719.png)
N-(2-fluorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide
Overview
Description
N-(2-fluorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide, also known as AMG 232, is a small molecule inhibitor that targets the MDM2-p53 interaction. It is a promising candidate for cancer therapy due to its ability to restore the tumor suppressor function of p53, which is often lost in cancer cells.
Mechanism of Action
N-(2-fluorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide 232 binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 232 has been shown to induce cell cycle arrest and apoptosis in cancer cells in vitro and in vivo. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, it has been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatment.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide 232 has several advantages for lab experiments, including its high potency and selectivity for MDM2. However, it also has some limitations, including its poor solubility and stability in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the development and application of N-(2-fluorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide 232. One direction is the optimization of its pharmacokinetic properties, such as solubility and stability, to improve its bioavailability and efficacy in vivo. Another direction is the identification of biomarkers that can predict the response to this compound 232 treatment, which can help to select patients who are most likely to benefit from the treatment. Finally, the combination of this compound 232 with other targeted therapies or immunotherapies may enhance its efficacy and broaden its application in cancer therapy.
Scientific Research Applications
N-(2-fluorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide 232 has been extensively studied in preclinical models of cancer, including in vitro and in vivo studies. It has shown promising results in inhibiting the growth of various types of cancer cells, including melanoma, breast cancer, and lung cancer. In addition, it has been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatment.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-(3-methylbutanoylamino)-4-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2S/c1-14(2)12-19(26)25-22-20(16(13-28-22)15-8-4-3-5-9-15)21(27)24-18-11-7-6-10-17(18)23/h3-11,13-14H,12H2,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICBXKULSOWKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B4761639.png)


![16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B4761658.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-6-(3,4-dihydro-1(2H)-quinolinyl)-1,3,5-triazin-2-amine](/img/structure/B4761662.png)
![3-({4-[4-cyclopropyl-6-(difluoromethyl)-2-pyrimidinyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4761669.png)

![1-(2,5-dimethyl-3-furoyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4761696.png)
![N~2~-(4-fluorobenzyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4761702.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4761703.png)
![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4761726.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4761732.png)
![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4761739.png)
![2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-4-pyridinylbenzamide](/img/structure/B4761740.png)